- Stable analogues of coenzyme-substrate complex of spermidine/spermine-N1-acetyltransferase reaction. Synthesis and interaction with the enzymeRussian Journal of Bioorganic Chemistry, 2014, 40(2), 155-161,
Cas no 75179-85-0 (Coenzyme A, S-(2-oxopropyl)-)

Coenzyme A, S-(2-oxopropyl)- structure
Nome do Produto:Coenzyme A, S-(2-oxopropyl)-
Coenzyme A, S-(2-oxopropyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- acetonyl-coenzyme A
- S-Acetonyl-CoA
- S-Acetonyl coenzyme A
- S-(2-Oxopropyl)coenzyme A
- Coenzyme A, S-(2-oxopropyl)-
- 75179-85-0
- S-(2-OXOPROPYL)-COENZYME A
- S-Acetonyl coa
- 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-oxopropyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
- DTXSID50996646
- S-Acetonyl-coa
- (3R)-3-HYDROXY-2,2-DIMETHYL-4-OXO-4-{[3-OXO-3-({2-[(2-OXOPROPYL)THIO]ETHYL}AMINO)PROPYL]AMINO}BUTYL DIHYDROGEN
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopropylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate
- [(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r)-3-Hydroxy-2,2-Dimethyl-4-Oxo-4-{[3-Oxo-3-({2-[(2-Oxopropyl)thio]ethyl}amino)propyl]amino}butyl Dihydrogen Diphosphate
- Q27465440
- S-Acetonyl-coenzyme A
- S-Acetonyl CoA; (Acyl-CoA); [M+H]+;
- SOP
- S-Acetonyl coenzyme A
-
- Inchi: InChI=1S/C24H40N7O17P3S/c1-13(32)9-52-7-6-26-15(33)4-5-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-8-14-18(47-49(37,38)39)17(34)23(46-14)31-12-30-16-20(25)28-11-29-21(16)31/h11-12,14,17-19,23,34-35H,4-10H2,1-3H3,(H,26,33)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t14-,17-,18-,19+,23-/m1/s1
- Chave InChI: GAMKENBUYYJLCQ-NDZSKPAWSA-N
- SMILES: CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Propriedades Computadas
- Massa Exacta: 823.1417
- Massa monoisotópica: 823.141
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 9
- Contagem de aceitadores de ligações de hidrogénio: 22
- Contagem de Átomos Pesados: 52
- Contagem de Ligações Rotativas: 21
- Complexidade: 1400
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 389Ų
- XLogP3: _5.6
Propriedades Experimentais
- Densidade: 1.86
- Ponto de ebulição: °Cat760mmHg
- Ponto de Flash: °C
- Índice de Refracção: 1.708
- PSA: 363.63
Coenzyme A, S-(2-oxopropyl)- Método de produção
Método de produção 1
Condições de reacção
1.1R:NaOH, S:H2O, S:MeCN, rt; 2 h, 20°C
Referência
Método de produção 2
Condições de reacção
1.1S:H2O, S:DMF, 0°C; 16 h, 5°C
2.1R:MgCl2, R:Tris buffer, C:1628840-88-9, S:H2O, 30 min, 37°C, pH 8
2.1R:MgCl2, R:Tris buffer, C:1628840-88-9, S:H2O, 30 min, 37°C, pH 8
Referência
- A general scheme for synthesis of substrate-based polyketide labels for acyl carrier proteinsBioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5939-5942,
Método de produção 3
Condições de reacção
1.1S:H2O, S:EtOH, 0°C; 2 h, 0°C; 0°C → rt; overnight, rt
1.2R:H2O
1.2R:H2O
Referência
- Design and application of cofactor analogues as chemical tools to probe lysine acetyltransferase ligands targeting the catalytic domainChemRxiv, 2018, From ChemRxiv, 1-19,
Método de produção 4
Condições de reacção
1.1basify
Referência
- Novel CoA-Polyamine Conjugates for Effective Inhibition of Spermine/Spermidine-N1-AcetyltransferaseNucleosides, 2007, 26(10-12), 1245-1248,
Método de produção 5
Condições de reacção
1.1S:H2O, S:EtOH, 0°C, pH 8.5; 2 h, 0°C; 0°C → rt; overnight, rt
1.2R:H2O, rt
1.2R:H2O, rt
Referência
- Cofactor Analogues as Active Site Probes in Lysine AcetyltransferasesJournal of Medicinal Chemistry, 2019, 62(5), 2582-2597,
Método de produção 6
Condições de reacção
1.1R:Cleland's reagent, R:Li2CO3, S:H2O, S:EtOH, 24 h, rt
Referência
- Substrate Binding and Catalytic Mechanism of Human Choline AcetyltransferaseBiochemistry, 2006, 45(49), 14621-14631,
Coenzyme A, S-(2-oxopropyl)- Raw materials
Coenzyme A, S-(2-oxopropyl)- Preparation Products
Coenzyme A, S-(2-oxopropyl)- Literatura Relacionada
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
75179-85-0 (Coenzyme A, S-(2-oxopropyl)-) Produtos relacionados
- 1264-52-4(Octanoyl Coenzyme A)
- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 85-61-0(Coenzyme A)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 1337147-64-4(tert-butyl N-2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethylcarbamate)
- 885273-71-2(Methyl 3-(2-Carboxy-vinyl)-5-methoxy-1h-indole-2-carboxylate)
Fornecedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

pengshengyue
Membro Ouro
CN Fornecedor
A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
CN Fornecedor
A granel
